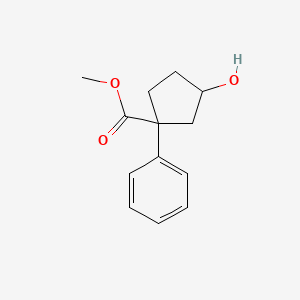
Methyl 3-hydroxy-1-phenylcyclopentanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-hydroxy-1-phenylcyclopentanecarboxylate is an organic compound with a complex structure that includes a cyclopentane ring, a phenyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-1-phenylcyclopentanecarboxylate typically involves the reaction of cyclopentanecarboxylic acid with phenylmagnesium bromide, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is also common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-1-phenylcyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 3-oxo-1-phenylcyclopentanecarboxylate.
Reduction: Formation of 3-hydroxy-1-phenylcyclopentanol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
Methyl 3-hydroxy-1-phenylcyclopentanecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-1-phenylcyclopentanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups play a crucial role in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid: Shares the cyclopentane ring structure but lacks the phenyl and ester groups.
Methyl 3-hydroxy-1-methylcyclobutanecarboxylate: Similar ester and hydroxyl groups but with a cyclobutane ring instead of cyclopentane.
Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate: Contains a phenyl group and ester functionality but with a pyrazole ring.
Uniqueness
Methyl 3-hydroxy-1-phenylcyclopentanecarboxylate is unique due to its specific combination of a cyclopentane ring, phenyl group, and ester functionality
Properties
CAS No. |
625099-96-9 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
methyl 3-hydroxy-1-phenylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C13H16O3/c1-16-12(15)13(8-7-11(14)9-13)10-5-3-2-4-6-10/h2-6,11,14H,7-9H2,1H3 |
InChI Key |
BCNFKWBJCCBCFM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC(C1)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


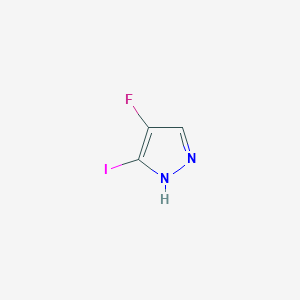
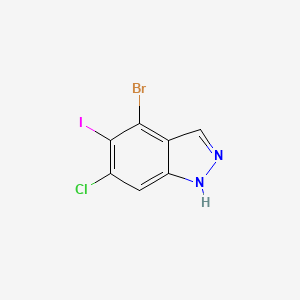

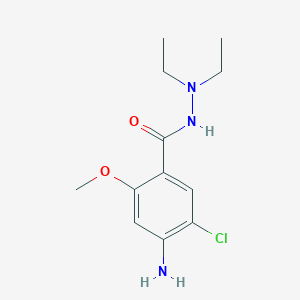
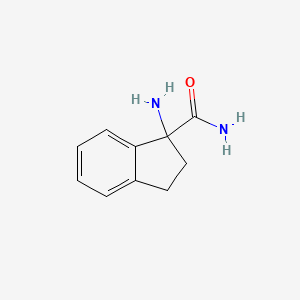
![8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylic Acid](/img/structure/B13917529.png)
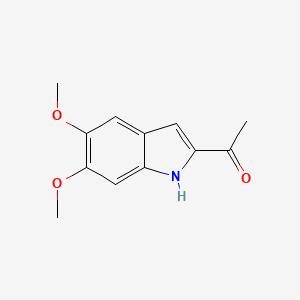
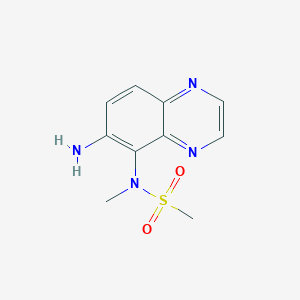
![(1R,5S)-1-(Phenylsulfonyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13917544.png)
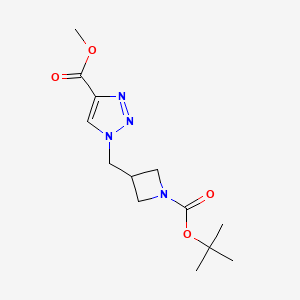

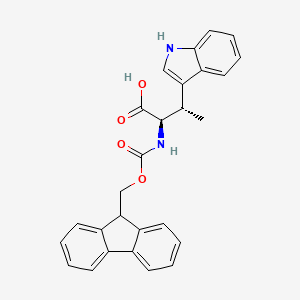
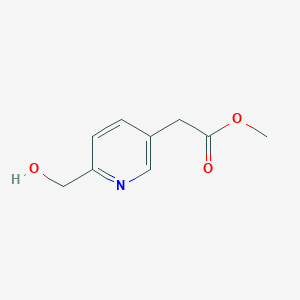
![2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride](/img/structure/B13917582.png)
